![molecular formula C11H10N2O4S B1418106 [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid CAS No. 300813-17-6](/img/structure/B1418106.png)
[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid
Overview
Description
2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid, commonly referred to as HPTA, is an organic compound with a wide range of applications in scientific research. HPTA is a versatile compound that has been used in a variety of research applications, such as the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological processes.
Scientific Research Applications
Antibacterial Activity
2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid derivatives have been extensively studied for their antibacterial properties. For instance, a study by (Pemawat, Dangi, & Talesara, 2010) explored the synthesis and antibacterial activity of fused ring systems containing this compound, finding moderate to weaker antibacterial activity. Similarly, (Trotsko et al., 2018) synthesized new derivatives showing general antibacterial activity, particularly against Gram-positive bacterial strains. (Dawood & Abu-Deif, 2013) also reported high antibacterial and antifungal activities for similar compounds.
Antimicrobial Properties
Compounds derived from 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid have shown promising antimicrobial properties. For example, (Krátký, Vinšová, & Stolaříková, 2017) synthesized derivatives with significant antimicrobial effects against bacteria, mycobacteria, and fungi.
Aldose Reductase Inhibitory Action
A study by (Kučerová-Chlupáčová et al., 2020) investigated the aldose reductase inhibitory action of these compounds, finding potent inhibitors of the enzyme with potential implications for diabetes treatment.
Antidegenerative Activity
Research by (Panico et al., 2012) and (Panico et al., 2013) evaluated the antidegenerative effects on human chondrocyte cultures, finding that these derivatives could block cartilage destruction in osteoarthritis.
Analgesic and Anti-Inflammatory Activity
Research by (Deep et al., 2012) on N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which include the 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid moiety, reported analgesic and anti-inflammatory properties.
properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-11-13-10(17)8(18-11)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQZHHQJXYOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



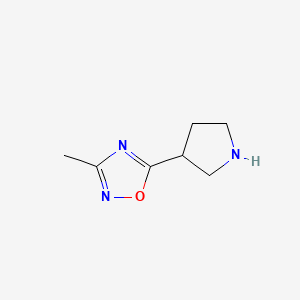
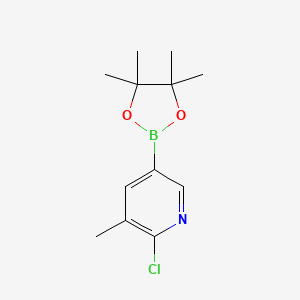
![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
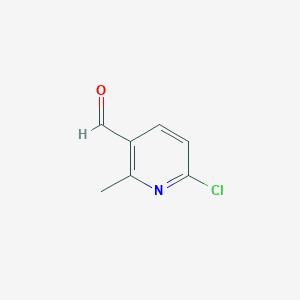
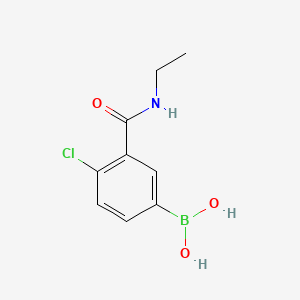


![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
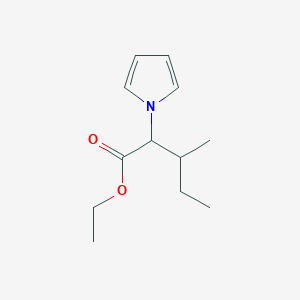
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)
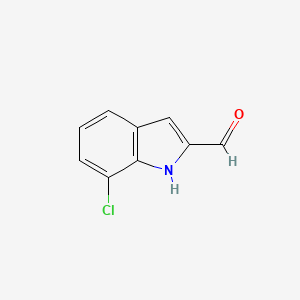
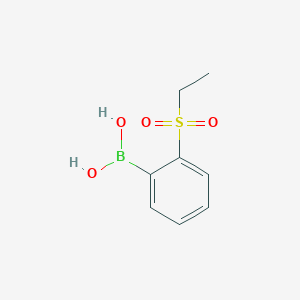
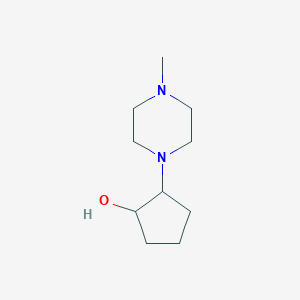
![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)